molecular formula C7H14N2O B1203758 N-Nitroso-N-methylcyclohexylamine CAS No. 5432-28-0

N-Nitroso-N-methylcyclohexylamine

Cat. No.: B1203758
CAS No.: 5432-28-0
M. Wt: 142.2 g/mol
InChI Key: KZRHBQXJMQDNEZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-Nitroso-N-methylcyclohexylamine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in its metabolic activation. The interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA, proteins, and other cellular components, resulting in various biochemical effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways and the induction of apoptosis in certain cell types. Additionally, this compound can cause DNA damage, leading to mutations and potentially contributing to carcinogenesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can bind to DNA, leading to the formation of DNA adducts and subsequent mutations. This compound can also inhibit or activate various enzymes, affecting cellular processes such as DNA repair, apoptosis, and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative DNA damage and increased risk of carcinogenesis. Additionally, the degradation products of this compound may also contribute to its biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause minimal or no observable effects. At higher doses, this compound can induce significant toxic effects, including liver damage, DNA mutations, and tumor formation. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the conversion of this compound into reactive intermediates that can interact with cellular components. The metabolic activation of this compound is a key step in its mechanism of action, leading to the formation of DNA adducts and other biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its biological activity and effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the nucleus, for example, can enhance its interaction with DNA and increase the likelihood of DNA adduct formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso-N-methylcyclohexylamine is synthesized through the nitrosation of N-methylcyclohexylamine. The reaction typically involves the use of nitrous acid (HNO2) as the nitrosating agent. The process is carried out under acidic conditions to facilitate the formation of the nitroso group .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of the compound .

Chemical Reactions Analysis

Types of Reactions: N-Nitroso-N-methylcyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Nitroso-N-methylcyclohexylamine has several applications in scientific research:

Comparison with Similar Compounds

  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine
  • N-Nitrosomorpholine
  • N-Nitrosopyrrolidine

Comparison: N-Nitroso-N-methylcyclohexylamine is unique due to its specific structure, which includes a cyclohexyl ring and a nitroso group. This structure influences its reactivity and biological effects. Compared to other nitrosamines, it has distinct carcinogenic properties and is used in specialized analytical applications .

Properties

IUPAC Name

N-cyclohexyl-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9(8-10)7-5-3-2-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRHBQXJMQDNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202687
Record name N-Nitroso-N-methylcyclohexylamine
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.02 [mmHg]
Record name N-Nitrosomethylcyclohexylamine
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CAS No.

5432-28-0
Record name N-Methyl-N-nitrosocyclohexanamine
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Record name N-Nitroso-N-methylcyclohexylamine
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Record name Cyclohexylmethylnitrosamine
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Record name N-Nitroso-N-methylcyclohexylamine
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Record name N-methyl-N-nitrosocyclohexanamine
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Record name N-NITROSO-N-METHYLCYCLOHEXYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the research suggest about the metabolic activation of N-Nitroso-N-methylcyclohexylamine (NMC) in relation to its carcinogenic properties?

A: The research involved comparing the carcinogenicity of NMC with its deuterium-labeled counterpart, NMC-d3, where deuterium replaces the hydrogen atoms in the methyl group. The study found no significant difference in the carcinogenicity between NMC and NMC-d3 in rats. [] This suggests that the oxidation of the methyl group in NMC is not a rate-limiting step in the development of esophageal tumors. In other words, the metabolic activation of NMC into its carcinogenic form likely doesn't heavily rely on the oxidation of the methyl group.

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